Lipophilicity (XLogP3) Head‑to‑Head: 1‑Ethyl vs. 1‑Methyl‑5‑hydrazinyl‑1H‑pyrazole
The ethyl derivative exhibits a computed XLogP3 value of 0.1, which is 0.3 log-units higher than the –0.2 measured for the 1‑methyl analog [1]. This difference translates to approximately a 2‑fold greater partition into octanol over water, indicating a meaningful shift in lipophilicity that can affect both organic‑solvent extraction recovery and passive membrane permeability in cell‑based assays [1].
| Evidence Dimension | XLogP3 (computed octanol/water partition coefficient, PubChem XLogP3 method) |
|---|---|
| Target Compound Data | 0.1 (1-Ethyl-5-hydrazinyl-1H-pyrazole, CID 116701083) |
| Comparator Or Baseline | –0.2 (5-Hydrazinyl-1-methyl-1H-pyrazole, CID 68425702) |
| Quantified Difference | ΔXLogP3 = +0.3 (corresponds to ~2× higher predicted octanol/water partition ratio) |
| Conditions | In silico calculation, PubChem XLogP3 3.0 algorithm; not experimentally validated for this specific compound pair. |
Why This Matters
Higher lipophilicity improves organic-phase extraction yield and may enhance cellular permeability in early drug‑discovery screens, making the ethyl analog pragmatically superior to the methyl analog in workflows where organic solvent handling or cell penetration is critical.
- [1] PubChem Compound Summary CID 116701083 (1-Ethyl-5-hydrazinyl-1H-pyrazole) and CID 68425702 (5-Hydrazinyl-1-methyl-1H-pyrazole). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑04‑25). View Source
